molecular formula C18H19BrN2O3 B5861358 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5861358
M. Wt: 391.3 g/mol
InChI Key: VJZLVQMHJOOOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. It has gained attention in recent years due to its potential in cancer therapy, as it selectively targets cancer cells that rely heavily on glutamine metabolism.

Mechanism of Action

4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide works by binding to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other metabolites that are necessary for cancer cell growth and proliferation. 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be effective in a variety of cancer cell lines, including breast, lung, and prostate cancer.
Biochemical and Physiological Effects:
4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by reducing the production of ATP and other metabolites. 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, it also has some limitations, including its low solubility in water and the potential for off-target effects at high doses.

Future Directions

For research include the development of more potent and selective glutaminase inhibitors and the exploration of 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide in other diseases.

Synthesis Methods

The synthesis of 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves several steps, starting with the reaction of 4-bromo-1,2-phenylenediamine with ethyl 2,3,5-trimethylbenzoate to form 4-bromo-N-(2,3,5-trimethylphenyl)benzenecarboximidamide. This compound is then reacted with ethyl 2-(chloroacetyl)phenylacetate to form 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide, or 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide.

Scientific Research Applications

4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied in cancer research due to its potential as a cancer therapy. Cancer cells rely heavily on glutamine metabolism to fuel their growth and proliferation, and 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide specifically targets glutaminase, an enzyme involved in this process. By inhibiting glutaminase, 4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide can selectively kill cancer cells while leaving normal cells unharmed.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11-8-12(2)13(3)16(9-11)23-10-17(22)24-21-18(20)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZLVQMHJOOOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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